molecular formula C11H13NO4 B164699 2-[(2-Hydroxybenzoyl)amino]-2-methylpropanoic acid CAS No. 128396-72-5

2-[(2-Hydroxybenzoyl)amino]-2-methylpropanoic acid

Cat. No.: B164699
CAS No.: 128396-72-5
M. Wt: 223.22 g/mol
InChI Key: BOCRKJXJVVHHNE-UHFFFAOYSA-N
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Description

2-[(2-Hydroxybenzoyl)amino]-2-methylpropanoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a hydroxybenzoyl group attached to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hydroxybenzoyl)amino]-2-methylpropanoic acid typically involves multiple steps. One common method starts with salicylamide as the starting material. The process includes cyclization, two-step nucleophilic substitution, hydrolysis, and decarboxylation . This method is advantageous due to its simplicity, low production cost, and minimal environmental impact.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the synthetic routes to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process. Additionally, the selection of appropriate solvents and catalysts is crucial to minimize impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxybenzoyl)amino]-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxybenzoyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[(2-Hydroxybenzoyl)amino]-2-methylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a drug delivery enhancer.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxybenzoyl)amino]-2-methylpropanoic acid involves its interaction with specific molecular targets. For instance, it can act as an absorption enhancer by altering the polarity of the solution, thereby facilitating the transport of other molecules across biological membranes . This property is particularly useful in drug delivery systems, where the compound helps improve the bioavailability of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    Salicylic Acid: Another hydroxybenzoic acid with similar structural features but different functional groups.

    Benzoic Acid: A simpler aromatic carboxylic acid with a single benzene ring.

    Cinnamic Acid: An aromatic acid with a different side chain structure.

Uniqueness

2-[(2-Hydroxybenzoyl)amino]-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to enhance the absorption of other molecules sets it apart from other hydroxybenzoic acids .

Properties

CAS No.

128396-72-5

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

2-[(2-hydroxybenzoyl)amino]-2-methylpropanoic acid

InChI

InChI=1S/C11H13NO4/c1-11(2,10(15)16)12-9(14)7-5-3-4-6-8(7)13/h3-6,13H,1-2H3,(H,12,14)(H,15,16)

InChI Key

BOCRKJXJVVHHNE-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)NC(=O)C1=CC=CC=C1O

Canonical SMILES

CC(C)(C(=O)O)NC(=O)C1=CC=CC=C1O

Synonyms

Alanine, N-(2-hydroxybenzoyl)-2-methyl-

Origin of Product

United States

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